molecular formula C15H9FN2 B13036055 5-fluoro-2-phenyl-1H-indole-3-carbonitrile

5-fluoro-2-phenyl-1H-indole-3-carbonitrile

Cat. No.: B13036055
M. Wt: 236.24 g/mol
InChI Key: KQZAMAXFAFJUNP-UHFFFAOYSA-N
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Description

5-Fluoro-2-phenyl-1H-indole-3-carbonitrile is a fluorinated indole derivative featuring a phenyl group at position 2 and a cyano group at position 3 of the indole scaffold. The fluorine atom at position 5 enhances electronic properties and metabolic stability, while the phenyl and cyano groups contribute to steric bulk and polarity, respectively.

Properties

Molecular Formula

C15H9FN2

Molecular Weight

236.24 g/mol

IUPAC Name

5-fluoro-2-phenyl-1H-indole-3-carbonitrile

InChI

InChI=1S/C15H9FN2/c16-11-6-7-14-12(8-11)13(9-17)15(18-14)10-4-2-1-3-5-10/h1-8,18H

InChI Key

KQZAMAXFAFJUNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-phenyl-1H-indole-3-carbonitrile typically involves multistep reactions starting from commercially available precursors. One common method involves the reaction of 5-fluoroindole with 2-bromobenzonitrile under palladium-catalyzed conditions to form the desired product. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-phenyl-1H-indole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are employed.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

5-fluoro-2-phenyl-1H-indole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-2-phenyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

5-Methyl-3-phenyl-1H-indole-2-carbonitrile ()

  • Substituents: 5-methyl, 3-phenyl, 2-cyano.
  • Molecular formula : C₁₆H₁₂N₂.
  • Key data :
    • Melting point: ~168°C.
    • IR: 2189 cm⁻¹ (C≡N stretch).
    • ¹H-NMR: δ 1.81 (s, CH₃), δ 10.8 (s, NH).
    • MS: m/z 232.1 (M⁺).
  • Comparison: The methyl group at position 5 reduces electronegativity compared to fluorine, while the cyano group at position 2 alters the electronic distribution. The absence of a phenyl group at position 2 decreases lipophilicity relative to the target compound .

5-Fluoro-1H-indole-3-carbonitrile ()

  • Substituents: 5-fluoro, 3-cyano.
  • Molecular formula : C₉H₅FN₂.
  • Key data :
    • CAS: 194490-15-6.
    • Similarity score: 0.78 (vs. target compound).
  • Comparison : Lacks the 2-phenyl group, resulting in lower molecular weight (177.15 g/mol vs. 248.25 g/mol for the target compound) and reduced steric hindrance. The absence of the phenyl group may decrease binding affinity in hydrophobic interactions .

4-Fluoro-1H-indole-3-carbonitrile ()

  • Substituents: 4-fluoro, 3-cyano.
  • Molecular formula : C₉H₅FN₂.
  • Key data :
    • CAS: 1260759-82-6.
    • Similarity score: 0.83 (vs. target compound).
  • This positional isomerism could influence reactivity in cross-coupling reactions .

1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile ()

  • Substituents: 6-fluoro, 2-methyl, 1-(2-chlorophenyl), 3-cyano.
  • Molecular formula : C₁₆H₁₀ClFN₂.
  • Key data : Detailed ¹H- and ¹³C-NMR assignments confirm the substitution pattern.
  • Comparison : The 2-chlorophenyl group at position 1 introduces steric and electronic effects distinct from the target compound’s 2-phenyl group. Chlorine’s electronegativity may enhance dipole-dipole interactions compared to hydrogen .

Tabulated Comparison of Key Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
5-Fluoro-2-phenyl-1H-indole-3-carbonitrile 5-F, 2-Ph, 3-CN C₁₅H₉FN₂ 248.25 High lipophilicity, steric bulk N/A
5-Methyl-3-phenyl-1H-indole-2-carbonitrile 5-Me, 3-Ph, 2-CN C₁₆H₁₂N₂ 232.28 Lower polarity, methyl group enhances stability
5-Fluoro-1H-indole-3-carbonitrile 5-F, 3-CN C₉H₅FN₂ 177.15 Compact structure, metabolic resistance
4-Fluoro-1H-indole-3-carbonitrile 4-F, 3-CN C₉H₅FN₂ 177.15 Altered electronic effects vs. 5-F isomer
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile 6-F, 2-Me, 1-(2-Cl-Ph), 3-CN C₁₆H₁₀ClFN₂ 300.72 Chlorine enhances polarity, complex NMR

Biological Activity

5-Fluoro-2-phenyl-1H-indole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.

The molecular formula of this compound is C12H8FN3C_{12}H_{8}FN_{3}, with a molecular weight of approximately 215.21 g/mol. The structure features a fluorine atom, a phenyl group, and a carbonitrile functional group, contributing to its unique biological activity.

Property Value
Molecular FormulaC12H8FN3C_{12}H_{8}FN_{3}
Molecular Weight215.21 g/mol
IUPAC NameThis compound

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In various in vitro studies, it has been shown to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells.

  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels.
    • It has been found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase, which is critical for cancer cell division .
  • Case Studies :
    • In a study involving breast cancer MDA-MB-231 cells, this compound exhibited an IC50 value of approximately 102 nM, indicating potent cytotoxicity .
    • Another study highlighted its efficacy against gastric cancer cells (MGC-803), where it showed an IC50 value of 0.011 μM, significantly outperforming standard chemotherapeutics .

Enzyme Inhibition

The compound also displays inhibitory effects on various enzymes:

  • Protein Kinase Inhibition :
    • It has shown promising results as an inhibitor of key protein kinases involved in cancer progression, such as EGFR and HER2 .
    • The inhibition of these kinases can lead to reduced tumor growth and improved outcomes in cancer treatment.
  • Acetylcholinesterase (AChE) Inhibition :
    • Studies have indicated that modifications on the indole core can enhance the inhibitory activity against AChE, which is relevant for neurodegenerative diseases .

Research Findings

Recent research emphasizes the potential of this compound as a lead compound for drug development:

  • Antioxidant Activity :
    • The compound has demonstrated antioxidant properties comparable to established antioxidants like Trolox, making it a dual-action candidate for both anticancer and neuroprotective therapies .
  • Molecular Docking Studies :
    • Computational studies suggest that the compound binds effectively to the colchicine site on tubulin and interacts with key residues, enhancing its anticancer efficacy .

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